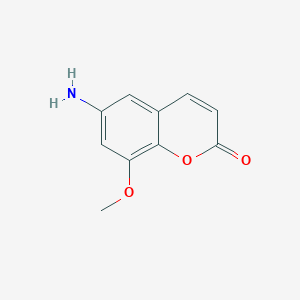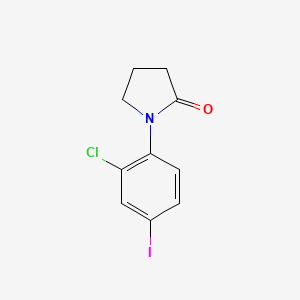
1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a pyrrolidinone ring substituted with a 2-chloro-4-iodophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone typically involves the reaction of 2-chloro-4-iodoaniline with a suitable pyrrolidinone precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-chloro-4-iodoaniline is reacted with a pyrrolidinone derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Organic solvents like DMF, dichloromethane, or toluene are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidinones, while coupling reactions can produce more complex aromatic compounds .
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-4-iodophenyl)pyrrolidine
- 1-(2-Chloro-4-iodophenyl)-3-(propylamino)piperidin-2-one
- N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-1-naphthamide
Uniqueness
1-(2-Chloro-4-iodophenyl)-2-pyrrolidinone is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H9ClINO |
|---|---|
Peso molecular |
321.54 g/mol |
Nombre IUPAC |
1-(2-chloro-4-iodophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9ClINO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
Clave InChI |
CCEIZWQAQASTFU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=C(C=C(C=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


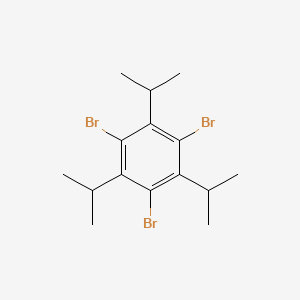
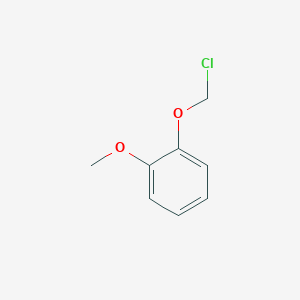
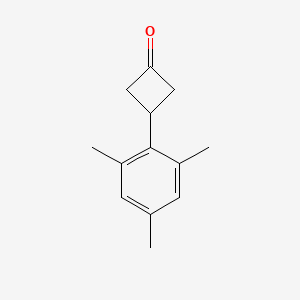
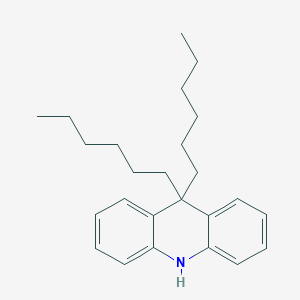
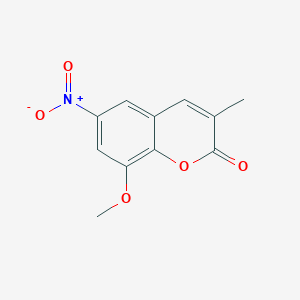
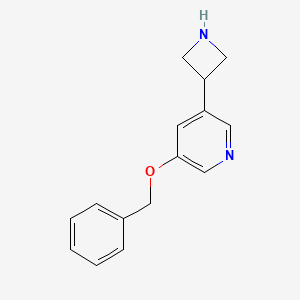
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol](/img/structure/B13696162.png)
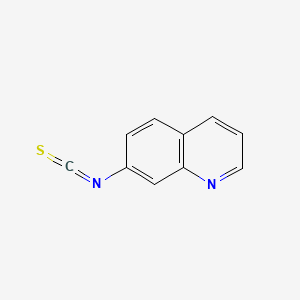
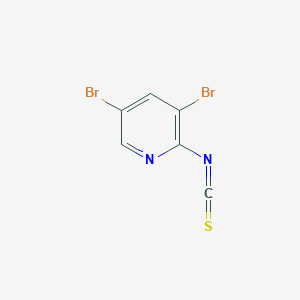
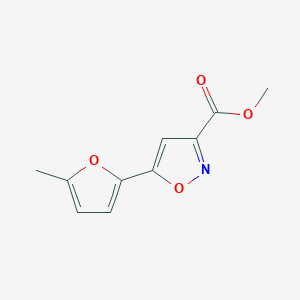
![3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine](/img/structure/B13696173.png)

![3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696175.png)
